molecular formula C12H10N2O6S4 B381946 3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B381946
M. Wt: 406.5g/mol
InChI Key: BZKVBCJXMJDPNQ-BQYQJAHWSA-N
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Description

“3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” is a complex organic compound that features multiple functional groups, including carboxyethyl, dioxo, dithioxo, and thiazolidinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” typically involves multi-step organic reactions. The starting materials are often simple organic compounds that undergo a series of transformations, including condensation, oxidation, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent control of reaction parameters and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

“3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state forms.

    Substitution: The functional groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for developing new drugs or as a probe for investigating biological pathways.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be evaluated for its efficacy in treating various diseases or conditions.

Industry

In industry, “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in specific interactions, leading to changes in biological pathways or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” include other thiazolidinylidene derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, or biological activity.

Properties

Molecular Formula

C12H10N2O6S4

Molecular Weight

406.5g/mol

IUPAC Name

3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C12H10N2O6S4/c15-5(16)1-3-13-9(19)7(23-11(13)21)8-10(20)14(12(22)24-8)4-2-6(17)18/h1-4H2,(H,15,16)(H,17,18)/b8-7+

InChI Key

BZKVBCJXMJDPNQ-BQYQJAHWSA-N

Isomeric SMILES

C(CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)O)/SC1=S)C(=O)O

SMILES

C(CN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)O)SC1=S)C(=O)O

Canonical SMILES

C(CN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)O)SC1=S)C(=O)O

Origin of Product

United States

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